Ambrisentan acyl beta-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

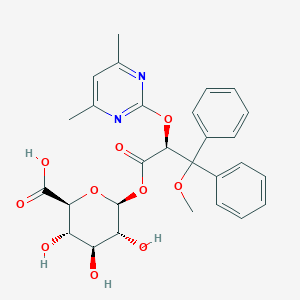

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHJFBFSJYTXDX-MVTLKLODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)O[C@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648972 | |

| Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106685-58-8 | |

| Record name | Ambrisentan acyl beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBRISENTAN ACYL .BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EH35FF002 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ambrisentan Acyl beta-D-Glucuronide: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambrisentan, a selective endothelin type-A receptor antagonist, is a crucial therapeutic agent for pulmonary arterial hypertension. Its metabolism is primarily characterized by glucuronidation, leading to the formation of ambrisentan acyl β-D-glucuronide. This guide provides a comprehensive technical overview of this major metabolite, delving into its chemical structure, physicochemical properties, metabolic formation, and the analytical methodologies essential for its characterization and quantification. As an acyl glucuronide, this metabolite presents unique challenges in bioanalysis due to its inherent reactivity and potential for acyl migration. Understanding these characteristics is paramount for accurate pharmacokinetic and toxicological assessments in drug development. This document serves as a detailed resource for researchers and scientists, offering insights into the synthesis, handling, and analysis of ambrisentan acyl β-D-glucuronide, supported by established protocols and expert commentary.

Introduction to Ambrisentan and its Metabolism

Ambrisentan is a propanoic acid derivative that selectively antagonizes the endothelin type-A (ETA) receptor, playing a vital role in the management of pulmonary arterial hypertension (PAH)[1][2]. The efficacy and safety profile of ambrisentan are influenced by its pharmacokinetic properties, which are largely dictated by its metabolic fate. The primary route of ambrisentan metabolism involves conjugation with glucuronic acid, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process enhances the water solubility of the drug, facilitating its excretion.

The metabolism of ambrisentan is a critical area of study in drug development, as the resulting metabolites may possess their own pharmacological or toxicological profiles. The major metabolite formed is ambrisentan acyl β-D-glucuronide, a conjugate formed at the carboxylic acid moiety of the parent drug. A comprehensive understanding of the structure and properties of this acyl glucuronide is essential for a complete characterization of ambrisentan's disposition in the body.

Chemical Structure and Physicochemical Properties

Chemical Structure

Ambrisentan acyl β-D-glucuronide is formed by the enzymatic conjugation of glucuronic acid to the carboxyl group of ambrisentan. The chemical name is (2S,3S,4S,5R,6S)-6-(((S)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid[3][4][5].

Table 1: Chemical Identifiers and Properties of Ambrisentan Acyl β-D-Glucuronide

| Property | Value | Source |

| CAS Number | 1106685-58-8 | [3][4] |

| Molecular Formula | C28H30N2O10 | [3][4][5] |

| Molecular Weight | 554.55 g/mol | [3][4][5] |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [4] |

Physicochemical Properties

The physicochemical properties of ambrisentan acyl β-D-glucuronide are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of Ambrisentan Acyl β-D-Glucuronide

| Property | Description | Source |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Slightly soluble in DMSO and Methanol. The parent drug, ambrisentan, is practically insoluble in aqueous solutions at low pH, with solubility increasing at higher pH. The glucuronide conjugate is expected to have enhanced aqueous solubility. | [1][6] |

| Stability | As an acyl glucuronide, it is susceptible to hydrolysis and acyl migration, particularly under non-physiological pH and temperature conditions. It is recommended to be stored at -20°C in a hygroscopic environment. | [6] |

| Melting Point | >133°C (decomposes) | [6] |

Metabolic Formation and Pharmacokinetics

The formation of ambrisentan acyl β-D-glucuronide is a key step in the disposition of ambrisentan.

Enzymology of Glucuronidation

Ambrisentan undergoes glucuronidation primarily at its carboxylic acid group, a reaction catalyzed by several UGT isoforms, including UGT1A9S, UGT2B7S, and UGT1A3S. This enzymatic process converts the lipophilic parent drug into a more water-soluble metabolite, priming it for elimination.

Figure 1: Metabolic pathway of ambrisentan to its acyl glucuronide.

Pharmacokinetics

Following oral administration, ambrisentan is metabolized to its acyl glucuronide. While pharmacokinetic data for the metabolite is limited, studies on the parent drug provide context for its formation and clearance. The peak plasma concentration (Tmax) for ambrisentan glucuronide is reported to be approximately 2.75 hours[5]. The clearance of ambrisentan is primarily hepatic, and both the parent drug and its metabolites are predominantly excreted in the feces.

Synthesis of Ambrisentan Acyl β-D-Glucuronide

The availability of a pure standard of ambrisentan acyl β-D-glucuronide is crucial for its definitive identification and for the validation of quantitative bioanalytical methods. While several chemical suppliers list the compound as "under synthesis" or available for purchase, detailed synthetic protocols in the public domain are scarce[3].

Chemical Synthesis Approaches

The chemical synthesis of acyl glucuronides can be challenging due to the need for protecting groups and the potential for anomerization. A general approach involves the activation of the carboxylic acid of ambrisentan and its subsequent reaction with a protected glucuronic acid derivative, followed by deprotection.

Enzymatic Synthesis

An alternative and often more stereoselective approach is enzymatic synthesis. This can be achieved by incubating ambrisentan with human liver microsomes or recombinant UGT enzymes (e.g., UGT1A9S, UGT2B7S) in the presence of the cofactor UDP-glucuronic acid (UDPGA)[7]. This method can generate the metabolite in vitro for use as an analytical standard.

Experimental Protocol: Enzymatic Synthesis of Ambrisentan Acyl β-D-Glucuronide

-

Reaction Mixture Preparation:

-

Prepare a stock solution of ambrisentan in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), magnesium chloride, ambrisentan solution, and human liver microsomes (or recombinant UGTs).

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of UDPGA.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours), with gentle shaking.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolite for analysis or purification.

-

Figure 2: Workflow for the enzymatic synthesis of ambrisentan acyl β-D-glucuronide.

Analytical Methodologies

The analysis of ambrisentan acyl β-D-glucuronide is complicated by its inherent instability. Care must be taken during sample collection, storage, and analysis to prevent its degradation back to the parent drug.

Sample Handling and Stability

Due to the potential for hydrolysis and acyl migration, blood samples should be collected in tubes containing an esterase inhibitor and immediately placed on ice. Plasma should be separated promptly at low temperatures and stored at -80°C. Acidification of the plasma to a pH of around 4-5 can also help to stabilize the acyl glucuronide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of ambrisentan acyl β-D-glucuronide in biological matrices due to its high sensitivity and selectivity[8].

Protocol: UPLC-MS/MS Quantification in Human Plasma

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte)[3][9].

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex and centrifuge at high speed to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).

-

Flow Rate: Appropriate for the UPLC system (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI), typically in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

-

Sources

- 1. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ambrisentan acyl beta-D-glucuronide | C28H30N2O10 | CID 25183667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Discovery and Identification of Ambrisentan Metabolites

Foreword: Unraveling the Metabolic Fate of a Targeted Therapy

Ambrisentan, a selective endothelin type-A (ETA) receptor antagonist, represents a significant advancement in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. Understanding the biotransformation of Ambrisentan is not merely an academic exercise; it is a critical component of a comprehensive safety and efficacy evaluation, essential for regulatory approval and safe clinical use. This guide provides a deep dive into the scientific methodologies and rationale behind the discovery and identification of Ambrisentan's metabolites, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the strategic thinking that underpins a successful metabolite identification program, from initial in vitro screens to definitive in vivo characterization.

Chapter 1: The Rationale for Metabolite Profiling: A Cross-Disciplinary Imperative

The journey of a drug through the body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). Metabolism, the enzymatic conversion of drugs into new chemical entities known as metabolites, is a pivotal chapter in this story. The "Metabolites in Safety Testing" (MIST) guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) underscores the importance of this process.[3][4] The core principle is to ensure that human metabolites are also present in the animal species used for toxicology studies at comparable or higher concentrations.[3] If a metabolite is unique to humans or present at disproportionately high levels, it may require its own safety assessment.[3][5] This necessitates a robust and early understanding of a drug's metabolic pathways.

For Ambrisentan, a compound primarily cleared through non-renal pathways, hepatic metabolism is the principal route of elimination.[6] Therefore, a thorough investigation of its metabolites is paramount to preempt any potential safety concerns and to fully characterize its disposition.

Chapter 2: The Initial Exploration: In Vitro Metabolism Studies

The first step in mapping the metabolic landscape of a new chemical entity is typically conducted in vitro, using subcellular fractions of the liver, the primary site of drug metabolism.[7][8] This approach offers a controlled environment to identify the key enzymes and metabolic pathways involved.

The Strategic Choice of In Vitro Systems: Microsomes and S9 Fractions

For Ambrisentan, both liver microsomes and S9 fractions from rats and humans have been utilized.[6] This dual-pronged approach is a deliberate and insightful experimental design choice.

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of Phase I cytochrome P450 (CYP) enzymes and some Phase II UDP-glucuronosyltransferases (UGTs).[9][10] They are ideal for identifying oxidative and conjugative metabolites.

-

Liver S9 Fractions: The S9 fraction is the supernatant from a 9000g centrifugation of a liver homogenate and contains both the microsomal and cytosolic fractions.[9][10] This means it contains a broader array of both Phase I and Phase II enzymes, including cytosolic enzymes like sulfotransferases, providing a more complete picture of the potential metabolic transformations.

The rationale for using both is to cast a wide net. While microsomes are excellent for studying CYP and UGT-mediated reactions, the S9 fraction can reveal metabolites formed by cytosolic enzymes that would be missed in a microsome-only experiment.

Experimental Protocol: In Vitro Incubation of Ambrisentan

The following is a representative, step-by-step protocol for the in vitro metabolism of Ambrisentan, synthesized from established methodologies.[6]

1. Preparation of Incubation Mixtures:

- In separate microcentrifuge tubes, combine:

- Liver microsomes or S9 fraction (e.g., 1 mg/mL protein concentration)

- Phosphate buffer (e.g., 100 mM, pH 7.4)

- Ambrisentan (e.g., 10 µM final concentration, dissolved in a minimal amount of organic solvent like methanol or DMSO to ensure solubility) 2. Pre-incubation:

- Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate. 3. Initiation of the Metabolic Reaction:

- To initiate Phase I metabolism, add a solution of NADPH (final concentration ~1 mM).

- To initiate Phase II glucuronidation, add UDPGA (uridine 5'-diphosphoglucuronic acid, final concentration ~2 mM) and a pore-forming agent like alamethicin to ensure UDPGA access to the UGT enzymes within the microsomes. 4. Incubation:

- Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes). 5. Termination of the Reaction:

- Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity. 6. Sample Processing:

- Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for analysis by LC-MS/MS.

Self-Validation: Control incubations are crucial for data integrity. These should include:

-

Incubations without NADPH or UDPGA to identify non-enzymatic degradation.

-

Incubations with heat-inactivated microsomes or S9 to confirm that the observed biotransformations are enzyme-mediated.

-

Incubations without the drug substrate to identify any interfering peaks from the biological matrix.

Chapter 3: The Whole Picture: In Vivo Metabolite Profiling

While in vitro studies provide a foundational understanding, in vivo studies in animal models are essential to confirm the metabolic pathways and to quantify the metabolites in a physiological context.[6]

Experimental Protocol: In Vivo Ambrisentan Metabolism Study in Rats

The following protocol outlines a typical in vivo study design for Ambrisentan metabolite profiling in Sprague-Dawley rats.[6]

1. Dosing:

- Administer a single oral dose of Ambrisentan (e.g., 25 mg/kg) to a cohort of male Sprague-Dawley rats. The drug is typically formulated as a suspension. 2. Sample Collection:

- House the rats in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 0-24h, 24-48h).

- Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) via a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA). 3. Sample Processing:

- Plasma: Centrifuge the blood samples to separate the plasma.

- Urine: Pool the urine collected over the specified time intervals.

- Feces: Homogenize the collected feces with a suitable solvent (e.g., methanol/water). 4. Extraction of Ambrisentan and its Metabolites:

- Protein Precipitation (for plasma): Add a protein precipitating agent like acetonitrile to the plasma samples, vortex, and centrifuge.

- Solid-Phase Extraction (SPE) (for urine and fecal homogenate supernatant): Utilize an appropriate SPE cartridge to concentrate the analytes and remove interfering matrix components. 5. Sample Preparation for Analysis:

- Evaporate the processed samples to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Chapter 4: The Analytical Powerhouse: UHPLC-QTOF-MS/MS for Metabolite Identification

The identification and structural elucidation of drug metabolites heavily rely on the resolving power of liquid chromatography and the specificity and sensitivity of mass spectrometry.[11] Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) is a particularly powerful combination for this purpose.[6][12]

The Rationale for UHPLC-QTOF-MS/MS

-

UHPLC: Provides rapid and high-resolution separation of complex mixtures, allowing for the detection of closely eluting isomeric metabolites.

-

QTOF-MS: Offers high mass accuracy and resolution, enabling the determination of the elemental composition of parent ions and their fragments.[13] This is critical for proposing the chemical structures of unknown metabolites. The TOF analyzer's ability to acquire full-scan spectra at high speed is also advantageous for detecting unexpected metabolites.

Experimental Workflow for Metabolite Identification

Caption: A typical workflow for Ambrisentan metabolite identification.

Data Analysis and Structural Elucidation

The process of identifying metabolites from the raw data involves several steps:

-

Metabolite Prediction: Based on known metabolic pathways (oxidation, glucuronidation, etc.), a list of potential metabolites and their expected masses is generated.

-

Data Mining: The acquired LC-MS data is searched for these predicted masses, as well as for unexpected signals that may correspond to novel metabolites. Mass defect filtering is a powerful tool for this, as metabolites often have a predictable change in their mass defect relative to the parent drug.

-

Fragmentation Analysis: The MS/MS spectra of the parent drug and its potential metabolites are compared. The fragmentation pattern of the parent drug provides a "fingerprint" that can be used to identify the core structure in the metabolites. The mass shifts in the fragment ions can then be used to pinpoint the site of metabolic modification.

Chapter 5: The Metabolic Map of Ambrisentan

Through the application of the methodologies described above, a detailed metabolic map of Ambrisentan has been constructed.[6]

Major Metabolic Pathways

The primary metabolic pathways for Ambrisentan are:

-

Glucuronidation: This is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to the Ambrisentan molecule, increasing its water solubility and facilitating its excretion. This is primarily mediated by UGT enzymes 1A9S, 2B7S, and 1A3S.[6]

-

Oxidation: This is a Phase I pathway, primarily mediated by CYP3A4, with minor contributions from CYP3A5 and CYP2C19.[6] The most common oxidative modification is hydroxylation.

Visualizing the Metabolic Pathways

Caption: The major metabolic pathways of Ambrisentan.

Summary of Identified Metabolites

A comprehensive study has identified a total of seventeen metabolites of Ambrisentan in in vivo rat samples (urine, feces, and plasma).[6] A subset of ten of these metabolites was also observed in in vitro incubations with rat and human liver S9 fractions and rat liver microsomes.[6]

| Metabolite Class | Number Identified In Vivo | Major Biotransformation |

| Phase I | ||

| Hydroxylated | Multiple | Addition of -OH group |

| Demethylated | Multiple | Removal of a methyl group |

| Demethoxylated | Multiple | Removal of a methoxy group |

| Hydrolytic | Multiple | Cleavage of an ether bond |

| Decarboxylated | Multiple | Removal of a carboxyl group |

| Epoxide | One | Formation of an epoxide ring |

| Phase II | ||

| Glucuronides | Multiple | Conjugation with glucuronic acid |

| Other | ||

| GSH Conjugate | One | Trapped reactive epoxide metabolite |

Table adapted from data presented in Rani et al. (2018).[6]

Chapter 6: Synthesis of Metabolite Reference Standards

The unambiguous identification and quantification of metabolites often require the use of authentic reference standards. The synthesis of these standards can be a complex undertaking. While the detailed synthesis of each Ambrisentan metabolite is beyond the scope of this guide, the general approach involves modifying the parent Ambrisentan molecule or a suitable precursor. For example, the synthesis of 4-hydroxymethyl Ambrisentan would likely involve the introduction of a hydroxyl group onto one of the methyl groups of the pyrimidine ring of an Ambrisentan precursor.[14][15] The synthesis of glucuronide conjugates is typically achieved through enzymatic or chemical methods.

Conclusion: An Integrated Approach to Metabolite Discovery

The successful discovery and identification of Ambrisentan's metabolites serve as a case study in the power of an integrated, multi-faceted approach. By combining predictive in vitro methods with definitive in vivo studies, and leveraging the analytical prowess of high-resolution mass spectrometry, a comprehensive metabolic map can be generated. This detailed understanding of a drug's biotransformation is not only a regulatory requirement but also a fundamental component of modern, safety-conscious drug development. The insights gained from these studies provide a solid foundation for the safe and effective use of Ambrisentan in the treatment of pulmonary arterial hypertension.

References

-

Rani, J. P., Vishnuvardhan, C., Nimbalkar, R. D., Garg, P., & Satheeshkumar, N. (2018). Metabolite characterization of ambrisentan, in in vitro and in vivo matrices by UHPLC/QTOF/MS/MS: Detection of glutathione conjugate of epoxide metabolite evidenced by in vitro GSH trapping assay. Journal of Pharmaceutical and Biomedical Analysis, 155, 320–328. [Link]

-

Kakkar, A. K., & Dahiya, N. (2017). Ambrisentan: a review of its use in pulmonary arterial hypertension. Therapeutic Advances in Respiratory Disease, 11(11), 421–433. [Link]

-

National Center for Biotechnology Information. (n.d.). Ambrisentan. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]

-

Improving Inpatient REMS Documentation Compliance With a Wildcard Checkpoint. (2022). JMCP: Journal of Managed Care & Specialty Pharmacy, 28(1), 10-14. [Link]

- Ratiopharm GmbH. (2010). Process for producing ambrisentan.

-

Chen, Y., et al. (2012). Improved Synthesis Process of Ambrisentan and Darusentan. Chemical Engineering Transactions, 27, 253-258. [Link]

-

Scott, L. J., & Lyseng-Williamson, K. A. (2008). A review of pulmonary arterial hypertension: role of ambrisentan. Vascular health and risk management, 4(1), 11–23. [Link]

-

Di, L., & Obach, R. S. (2015). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 9(1), 2-8. [Link]

- Gilead Sciences, Inc. (2010). Metabolites and derivatives of ambrisentan.

-

Davis-Bruno, K., & Atrakchi, A. (2011). Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests?. The AAPS journal, 13(1), 107–112. [Link]

-

Prakash, C., & Shaffer, C. L. (2006). Analytical strategies for identifying drug metabolites. Expert opinion on drug metabolism & toxicology, 2(4), 521–535. [Link]

-

Faustino, C., & Pinho, M. (2011). In vitro models for prediction of drug absorption and metabolism. Frontiers in Bioscience, 3(3), 831-848. [Link]

-

Rosano, T. G., & Wood, M. (2012). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. The journal of applied laboratory medicine, 1(3), 226–235. [Link]

-

Wen, B. (2009). Analytical Strategies for the Screening and Evaluation of Chemically Reactive Drug Metabolites. Expert Opinion on Drug Metabolism & Toxicology, 5(1), 39-55. [Link]

-

Beloqui, A., et al. (2016). Cell-based in vitro models for predicting drug permeability. Journal of Controlled Release, 224, 147-159. [Link]

-

Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]

-

Castro-Perez, J., & Plumb, R. (2010). Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. LCGC North America, 28(11), 954-963. [Link]

-

Kosheeka. (2024). Mouse Hepatocyte S9 Fraction Better Option in Drug Discovery. [Link]

-

Baillie, T. A., & Rettie, A. E. (2011). Analytical strategies for the screening and evaluation of chemically reactive drug metabolites. Nature reviews. Drug discovery, 10(4), 293–305. [Link]

-

Rouken, B. (2025). Introducing the in vitro models driving drug development. [Link]

-

Vachiéry, J. L., & Galiè, N. (2008). A review of pulmonary arterial hypertension: Role of ambrisentan. Therapeutics and clinical risk management, 4(1), 11–23. [Link]

-

Galiè, N., et al. (2008). Ambrisentan for the treatment of pulmonary arterial hypertension. Expert opinion on investigational drugs, 17(10), 1545–1554. [Link]

-

Patsnap. (2024). What is the mechanism of Ambrisentan?. [Link]

-

Di, L., & Obach, R. S. (2015). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 9(1), 2-8. [Link]

-

Agilent Technologies. (2011). A Q-TOF Generated, Metabolomics- Specific LC/MS/MS Library Facilitates Identification of Metabolites in Malaria Infected Erythrocytes. [Link]

-

Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Pharmaceutics, 16(1), 123. [Link]

- Cipla Limited. (2015). Process for the preparation of ambrisentan and novel intermediates thereof.

-

Admescope. (2022). MIST analysis - metabolite exposure comparison. [Link]

-

MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]

-

Galiè, N., et al. (2008). Ambrisentan for the treatment of pulmonary arterial hypertension. Expert opinion on investigational drugs, 17(10), 1545–1554. [Link]

-

Singh, S. S., & Sharma, K. (2013). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 2(1), 1-12. [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). NDA 022081/S-045 SUPPLEMENT APPROVAL. [Link]

-

Baillie, T. A., & Rettie, A. E. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature reviews. Drug discovery, 10(4), 293–305. [Link]

-

Obach, R. S. (2013). Metabolites in Safety Testing (MIST): Considerations of Mechanisms of Toxicity with Dose, Abundance, and Duration of Treatment. Chemical research in toxicology, 26(5), 634–644. [Link]

-

Theodorescu, D., et al. (2015). Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions. Journal of proteome research, 14(6), 2530–2540. [Link]

-

Altasciences. (n.d.). for a Successful Regulatory Submission. [Link]

-

Agilent Technologies. (2008). Advances in Accurate-Mass TOF and Q-TOF LC-MS Systems. [Link]

-

Mass Analytica. (n.d.). Reactive metabolite screening. [Link]

Sources

- 1. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What’s REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]

- 8. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 9. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kosheeka.com [kosheeka.com]

- 11. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]

- 15. aidic.it [aidic.it]

Methodological & Application

Application Notes and Protocols for the Bioanalysis of Ambrisentan and its Metabolites: A Guide to Sample Preparation

Introduction: The Critical Role of Sample Preparation in Ambrisentan Bioanalysis

Ambrisentan, a potent and selective endothelin type-A receptor antagonist, is a cornerstone in the management of pulmonary arterial hypertension (PAH). The therapeutic efficacy and safety of ambrisentan are intrinsically linked to its pharmacokinetic profile, which is influenced by its metabolism into key derivatives such as (S)-4-hydroxymethyl ambrisentan and ambrisentan glucuronide.[1] Accurate and precise quantification of ambrisentan and its metabolites in biological matrices is therefore paramount for drug development, clinical trial monitoring, and therapeutic drug management.

This application note provides a comprehensive guide to the most effective sample preparation techniques for the analysis of ambrisentan and its metabolites in biological fluids, primarily plasma. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the rationale behind methodological choices, emphasizing the principles that ensure data integrity and reproducibility. We will explore three core techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing detailed, field-tested protocols and a comparative analysis to guide researchers in selecting the optimal approach for their specific analytical needs. All methodologies are presented within the framework of international regulatory guidelines to ensure the development of robust and self-validating bioanalytical systems.[2]

Understanding the Analyte: Physicochemical Properties of Ambrisentan and its Metabolites

A successful sample preparation strategy is built upon a thorough understanding of the analyte's physicochemical properties. Ambrisentan is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. It is a white to off-white crystalline powder that is soluble in organic solvents like methanol and ethanol but practically insoluble in water.[3] This inherent hydrophobicity is a key consideration in designing extraction methods.

The primary oxidative metabolite, (S)-4-hydroxymethyl ambrisentan, introduces a hydroxyl group, slightly increasing its polarity compared to the parent drug. The major phase II metabolite, ambrisentan glucuronide, is significantly more polar due to the addition of the glucuronic acid moiety. This wide range of polarities between the parent drug and its metabolites presents a significant challenge for a single, universal extraction method.

Core Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is a critical decision that directly impacts the cleanliness of the final extract, the recovery of the analytes, and the overall sensitivity and reliability of the analytical method. The three most common techniques employed for small molecule bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Protein denaturation and removal by organic solvent. | Partitioning of analyte between two immiscible liquid phases. | Selective retention of analyte on a solid sorbent and elution. |

| Selectivity | Low | Moderate | High |

| Recovery | Variable, potential for co-precipitation. | Generally good, but can be analyte-dependent. | High and reproducible with method optimization.[4] |

| Matrix Effect | High potential for ion suppression/enhancement.[5] | Moderate, dependent on solvent choice. | Low, provides the cleanest extracts.[4] |

| Throughput | High, simple and fast. | Moderate, can be labor-intensive. | High, amenable to automation. |

| Cost | Low | Low to moderate. | High |

| Best Suited For | Rapid screening, high concentration samples. | Analytes with good partitioning properties. | Low concentration samples, complex matrices, regulatory studies. |

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for each of the three major sample preparation techniques. These protocols are designed to be robust starting points for method development and are grounded in established bioanalytical practices.

Protein Precipitation (PPT): The Rapid Approach

Causality Behind the Method: PPT is the simplest and fastest sample preparation technique. It relies on the principle that high concentrations of organic solvents disrupt the solvation of proteins in the plasma matrix, causing them to precipitate out of solution. Acetonitrile is often preferred over methanol as it tends to provide more efficient protein removal.[6] While quick, this method is the least selective, often resulting in significant matrix effects due to the co-extraction of endogenous phospholipids and other interferences.[5] Therefore, PPT is best suited for early discovery studies or when analyte concentrations are high enough to tolerate the potential for ion suppression in LC-MS/MS analysis.

Experimental Workflow: Protein Precipitation

Caption: Liquid-Liquid Extraction Workflow.

Detailed Protocol:

-

Sample Aliquoting: To a suitable tube, add 200 µL of human plasma.

-

Internal Standard (IS) Spiking: Add the internal standard solution.

-

pH Adjustment (Optional but Recommended): To enhance the extraction of ambrisentan, which is a weak acid, acidify the plasma sample slightly by adding a small volume of a weak acid (e.g., 20 µL of 1% formic acid in water). This will ensure that the carboxylic acid group is protonated, making the molecule less polar and more soluble in the organic phase.

-

Solvent Addition: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Extraction: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample at approximately 4,000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness and Recovery

Causality Behind the Method: SPE is a highly selective sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest from the liquid sample matrix. [4]Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For ambrisentan and its less polar metabolites, a reversed-phase sorbent (e.g., C8 or C18) is a suitable choice. For a method aiming to capture both the parent drug and the more polar glucuronide metabolite, a mixed-mode sorbent with both reversed-phase and ion-exchange properties may be optimal. The high selectivity of SPE results in the cleanest extracts, significantly minimizing matrix effects and leading to improved assay sensitivity and reproducibility. [4]Published methods for ambrisentan have demonstrated good recovery rates with SPE, ranging from approximately 69% to 85%. [7][8] Experimental Workflow: Solid-Phase Extraction

Caption: Solid-Phase Extraction Workflow.

Detailed Protocol (using a generic reversed-phase sorbent):

-

Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of 2% formic acid in water. Vortex to mix. This step lyses the cells and ensures the analyte is in the correct protonation state for binding to the sorbent.

-

SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol through it.

-

SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.

-

Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

-

Washing Step 1 (to remove polar interferences): Wash the cartridge with 1 mL of 5% methanol in water.

-

Washing Step 2 (to remove less polar interferences): Wash the cartridge with 1 mL of a slightly stronger organic solvent mixture (e.g., 20% methanol in water). This step should be carefully optimized to ensure interferences are removed without eluting the analytes of interest.

-

Elution: Elute ambrisentan and its metabolites with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A robust sample preparation protocol is one that is thoroughly validated to ensure it consistently produces accurate and reliable results. In accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the following parameters must be assessed during bioanalytical method validation:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard.

-

Matrix Effect: The alteration of the analytical response due to the presence of co-eluting, undetected components from the biological matrix. This is a critical parameter, especially for LC-MS/MS analysis. [2]* Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). Studies have shown that ambrisentan is stable in a compounded suspension for up to 90 days at both room temperature and under refrigeration. [9][10]

Conclusion: Selecting the Right Tool for the Job

The choice of sample preparation technique for the bioanalysis of ambrisentan and its metabolites is a critical determinant of the quality and reliability of the resulting data. For rapid, high-throughput screening in a discovery setting, Protein Precipitation offers a viable, albeit less clean, option. Liquid-Liquid Extraction provides a good balance between simplicity, cost, and selectivity, making it suitable for many research applications. However, for regulated clinical and preclinical studies where the utmost accuracy, precision, and sensitivity are required, Solid-Phase Extraction is the undisputed gold standard. Its ability to provide the cleanest extracts and highest, most reproducible recoveries makes it the superior choice for mitigating matrix effects and ensuring the integrity of the bioanalytical data. The detailed protocols and comparative insights provided in this application note serve as a robust foundation for researchers and drug development professionals to establish reliable and reproducible methods for the quantification of ambrisentan and its metabolites, ultimately contributing to a better understanding of its clinical pharmacology.

References

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. (2024). Unibo. Retrieved from [Link]

-

Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis. (2021). National Institutes of Health. Retrieved from [Link]

-

Bioanalytical method development and validation for estimation of Ambrisentan in rat plasma by solid phase extraction technique: Application to pharmacokinetic study. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. (2021). PubMed Central. Retrieved from [Link]

-

Simultaneous LC-MS analysis of plasma concentrations of sildenafil, tadalafil, bosentan, ambrisentan, and macitentan in patients. (n.d.). Ingenta Connect. Retrieved from [Link]

-

Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

Guideline Bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

-

Comparison of Extraction Efficiencies and LC-MS-MS Matrix Effects Using LLE and SPE Methods for 19 Antipsychotics in Human Blood. (n.d.). PubMed. Retrieved from [Link]

-

CPY Document. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. (2025). Frontiers. Retrieved from [Link]

-

Simultaneous LC-MS analysis of plasma concentrations of sildenafil, tadalafil, bosentan, ambrisentan, and macitentan in patients with pulmonary arterial hypertension. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. Retrieved from [Link]

-

Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis. (n.d.). PubMed. Retrieved from [Link]

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

-

In the Zone: The bioanalyst – challenges and solutions. (n.d.). Bioanalysis Zone. Retrieved from [Link]

-

Public Assessment Report Scientific discussion Ambrisentan CF 5 mg and 10 mg film‐coated tablets (ambrisen. (2020). Geneesmiddeleninformatiebank. Retrieved from [Link]

Sources

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cris.unibo.it [cris.unibo.it]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous quantification of ambrisentan, macitentan and sitaxentan in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated Stability-Indicating Assay for Ambrisentan and its Degradation Products

Abstract

This application note presents a comprehensive, validated stability-indicating assay method for Ambrisentan, a potent endothelin receptor antagonist. The developed reversed-phase high-performance liquid chromatography (RP-HPLC) method effectively separates and quantifies Ambrisentan in the presence of its degradation products, which are generated under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. This document provides a detailed protocol for the forced degradation studies, the optimized chromatographic method, and method validation, offering a robust tool for quality control and stability assessment of Ambrisentan in bulk drug and pharmaceutical formulations.

Introduction: The Imperative for Stability-Indicating Assays

Ambrisentan is an orally active, selective endothelin type-A receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is intrinsically linked to its chemical integrity. The stability of a pharmaceutical compound is a critical attribute that can be influenced by environmental factors such as heat, light, humidity, and pH. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities, thereby compromising both the safety and efficacy of the drug product.

A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the API, unequivocally free from interference from its degradation products, process impurities, or excipients. The development of such a method is a regulatory requirement and a cornerstone of drug development, ensuring the quality, safety, and shelf-life of the final pharmaceutical product. This note details a method that has been developed and validated to meet these stringent requirements for Ambrisentan.

Principle of the Method

The core of this stability-indicating assay is a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. The principle hinges on the differential partitioning of Ambrisentan and its more polar or non-polar degradation products between a non-polar stationary phase (a C18 column) and a polar mobile phase. By optimizing the mobile phase composition and gradient, a clear separation between the parent drug and all potential degradants is achieved.

Forced degradation studies are integral to this process. By subjecting Ambrisentan to extreme conditions (acid, base, oxidation, heat, and light), we intentionally generate the degradation products that are likely to form under storage and handling. The analytical method is then developed to resolve the parent peak from these newly formed impurity peaks, thus proving its specificity and stability-indicating nature.

Experimental Design & Rationale

The experimental workflow is designed to first induce and identify potential degradation pathways and then to develop and validate a chromatographic method capable of monitoring these changes.

Caption: Experimental workflow for developing the stability-indicating assay.

Materials and Reagents

-

Ambrisentan Reference Standard: USP or equivalent grade.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Potassium Dihydrogen Orthophosphate (KH₂PO₄): Analytical grade.

-

Orthophosphoric Acid (H₃PO₄): Analytical grade.

-

Sodium Hydroxide (NaOH): Analytical grade.

-

Hydrochloric Acid (HCl): Analytical grade.

-

Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade.

-

Water: Deionized or Milli-Q grade.

Instrumentation

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

-

Chromatographic Column: A robust C18 column is the workhorse for this type of separation due to its versatility and hydrophobicity. A SunFire C18 (e.g., 4.6 x 150 mm, 5 µm) or Hypersil GOLD C18 (e.g., 4.6 x 150 mm, 5 µm) is recommended.[1][2]

-

Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

-

pH Meter: Calibrated.

-

Analytical Balance: Calibrated.

-

Forced Degradation Equipment: Water bath, hot air oven, photostability chamber.

Detailed Protocols

Preparation of Solutions

-

Mobile Phase A: Prepare a 0.01 M potassium dihydrogen orthophosphate buffer. Adjust the pH to 2.5 with diluted orthophosphoric acid.[2][3] The acidic pH is crucial for good peak shape of the acidic analyte, Ambrisentan, and helps in resolving it from its impurities.

-

Mobile Phase B: A mixture of Acetonitrile and Methanol (e.g., 50:50 v/v).[2][3] The combination of solvents provides optimal selectivity for the separation.

-

Diluent: A mixture of water and acetonitrile (50:50 v/v) is suitable for dissolving Ambrisentan.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Ambrisentan reference standard in a 25 mL volumetric flask with the diluent.

-

Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the diluent.

Protocol 1: Forced Degradation Studies

The objective is to achieve partial degradation (5-20%) of the API to ensure that the degradation products are generated in sufficient quantities for detection without completely consuming the parent drug.

-

Acid Hydrolysis: To 1 mL of the Ambrisentan stock solution, add 1 mL of 0.5 N HCl.[4] Keep the mixture at 80°C for 6 hours.[1] Cool, neutralize with an equivalent amount of 0.5 N NaOH, and dilute to a final concentration of ~100 µg/mL with diluent.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.5 N NaOH.[4] Keep the mixture at 80°C for 2 hours. Cool, neutralize with 0.5 N HCl, and dilute to ~100 µg/mL.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 10% H₂O₂.[4] Keep the solution at room temperature for 24 hours. Dilute to ~100 µg/mL.

-

Thermal Degradation: Place the solid Ambrisentan powder in a hot air oven at 105°C for 24 hours. Weigh an appropriate amount of the stressed powder, dissolve, and dilute to ~100 µg/mL.

-

Photolytic Degradation: Expose the Ambrisentan solution (~1000 µg/mL) to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dilute to ~100 µg/mL.

-

Control Sample: Prepare a ~100 µg/mL solution of Ambrisentan in diluent and store it under normal conditions.

Protocol 2: Chromatographic Analysis

The following conditions have been optimized to achieve baseline separation of Ambrisentan from its degradation products.

| Parameter | Condition | Rationale |

| Column | SunFire C18 (4.6 x 150 mm, 5 µm) or equivalent | Provides excellent resolution and peak shape for a wide range of compounds, including Ambrisentan and its potential degradation products.[2] |

| Mobile Phase | A: 0.01 M KH₂PO₄ buffer, pH 2.5B: Acetonitrile:Methanol (50:50, v/v) | The acidic buffer ensures the carboxylic acid group of Ambrisentan is protonated, leading to better retention and symmetrical peaks. The organic mixture fine-tunes selectivity.[2][3] |

| Gradient Program | Time (min) | %A |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Detection | UV at 225 nm | Provides good sensitivity for both Ambrisentan and its likely degradation products.[2][3] A PDA detector is recommended to check for peak purity across the spectrum. |

| Column Temperature | 30°C | Maintains consistent retention times and improves peak shape. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

Results and Discussion

Degradation Behavior of Ambrisentan

Forced degradation studies revealed that Ambrisentan is most susceptible to degradation under acidic and oxidative conditions.[1][5] Significant degradation was also observed under basic conditions, while the drug showed relative stability under thermal and photolytic stress.[2][3]

| Stress Condition | Observation |

| Acid Hydrolysis | Significant degradation observed, with the formation of one major degradation product (DP1).[6] This is consistent with reports identifying an olefin impurity.[6] |

| Base Hydrolysis | Moderate degradation observed with the formation of distinct degradation products (DP2, DP3).[2][3] |

| Oxidation | Significant degradation was noted, leading to the formation of multiple degradation products (DP4, DP5), indicating sensitivity to oxidative stress.[1][5] |

| Thermal Stress | No significant degradation was observed, indicating good thermal stability of the solid drug.[3][6] |

| Photolytic Stress | No significant degradation was observed, suggesting Ambrisentan is stable under light exposure.[3][6] |

The developed HPLC method successfully resolved the Ambrisentan peak from all degradation products generated under these stress conditions, with a resolution of >2 for all adjacent peaks. The mass balance for all stressed samples was found to be between 98.9% and 100.3%, indicating that all degradation products were eluted and detected by the method.[2][3]

Sources

- 1. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

Application Note: Quantitative Bioanalysis of Ambrisentan and its Metabolites in Preclinical and Clinical Samples

Abstract

This comprehensive guide provides detailed protocols for the quantification of the endothelin receptor antagonist Ambrisentan and its primary metabolites—4-hydroxymethyl ambrisentan, ambrisentan glucuronide, and 4-hydroxymethyl ambrisentan glucuronide—in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines robust and validated methodologies using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols cover sample preparation from plasma, urine, and tissue homogenates, optimized LC-MS/MS parameters, and method validation according to international guidelines, ensuring data integrity for both preclinical and clinical pharmacokinetic and toxicokinetic studies.

Introduction: The Importance of Quantifying Ambrisentan and its Metabolites

Ambrisentan is a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its chemical structure is (2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid.[1][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Ambrisentan is critical for evaluating its safety and efficacy. This requires the accurate quantification of not only the parent drug but also its significant metabolites.

The primary metabolic pathways for Ambrisentan involve Phase I oxidation and Phase II glucuronidation.[4] Oxidative metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4, with minor contributions from CYP3A5 and CYP2C19), results in the formation of 4-hydroxymethyl ambrisentan.[4] This active metabolite, along with the parent drug, can then undergo direct glucuronidation to form ambrisentan glucuronide and 4-hydroxymethyl ambrisentan glucuronide, respectively.[4] Monitoring the levels of these metabolites is crucial as they contribute to the overall pharmacokinetic profile and can inform potential drug-drug interactions and patient-specific variations in metabolism.

This application note provides a scientifically grounded framework for establishing a reliable bioanalytical workflow for Ambrisentan and its metabolites, from sample collection to final data analysis.

Metabolic Pathway of Ambrisentan

The biotransformation of Ambrisentan follows a well-defined pathway involving sequential oxidation and glucuronidation. Understanding this pathway is fundamental to designing an analytical method that can simultaneously capture the parent drug and its key metabolic products.

Caption: Metabolic pathway of Ambrisentan via Phase I and Phase II reactions.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high selectivity, sensitivity, and speed. The methods described herein are designed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Analyte and Internal Standard Information

A stable isotope-labeled internal standard (IS) is recommended for each analyte to correct for matrix effects and variability in extraction and ionization. If unavailable, a structurally similar compound with similar chromatographic behavior and extraction recovery can be used, as demonstrated with midazolam or armodafinil in some studies.[5][6]

Table 1: Proposed MRM Transitions for Ambrisentan and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Proposed Collision Energy (eV) | Proposed Cone Voltage (V) |

| Ambrisentan | 379.2 | 347.3 | Positive | 5 | 10 |

| 4-Hydroxymethyl Ambrisentan | 395.1 | 363.2 | Positive | 5 | 30 |

| Ambrisentan Glucuronide | 555.2 | 379.2 | Positive | 15 | 35 |

| 4-Hydroxymethyl Ambrisentan Glucuronide | 571.2 | 395.1 | Positive | 15 | 40 |

| Midazolam (IS Example) | 326.2 | 291.1 | Positive | 30 | 60 |

Note: The MRM transitions for Ambrisentan and 4-Hydroxymethyl Ambrisentan are based on published data.[7] The transitions for the glucuronide metabolites are proposed based on their chemical structures, assuming a neutral loss of the glucuronic acid moiety (176 Da). These values require empirical optimization on the specific mass spectrometer being used.

Chromatographic Conditions

To achieve separation of the parent drug and its more polar metabolites, a reversed-phase gradient elution is recommended.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

Start at 10% B, hold for 0.5 min

-

Linear ramp to 95% B over 3.5 min

-

Hold at 95% B for 1 min

-

Return to 10% B in 0.1 min

-

Re-equilibrate for 1.9 min

-

-

Total Run Time: 7.0 minutes

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Sample Preparation Protocols

The choice of sample preparation technique is critical for removing interferences and ensuring accurate quantification. The following protocols are provided for plasma, urine, and tissue samples.

Caption: General workflow for biological sample preparation and analysis.

Plasma Sample Preparation

Two common methods for plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). PPT is faster and simpler, while SPE provides cleaner extracts, potentially reducing matrix effects.[8][9]

This method is effective for high-throughput screening in preclinical studies.

-

Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution. Vortex briefly.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[10]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.[10]

-

Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Inject into the LC-MS/MS system.

This method is recommended for clinical samples to achieve the highest sensitivity and remove interfering phospholipids.[6][11] A mixed-mode or reversed-phase SPE sorbent can be used.

-

Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

-

Washing:

-

Wash 1: 1 mL of 0.1% formic acid in water.

-

Wash 2: 1 mL of methanol.

-

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Analysis: Vortex and transfer to an autosampler vial for injection.

Urine Sample Preparation

Urine samples often contain high concentrations of conjugated metabolites. Therefore, a hydrolysis step may be necessary to quantify total (free + conjugated) drug concentrations.

-

Sample Pre-treatment & Hydrolysis (for total drug/metabolite):

-

Extraction:

-

Stop the reaction by adding 300 µL of cold acetonitrile.

-

Vortex and centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

-

For free drug/metabolite analysis, omit the hydrolysis step and proceed directly to a "dilute-and-shoot" by mixing 100 µL of urine with 900 µL of mobile phase A and the IS.

-

Tissue Homogenate Preparation

Quantification in tissue is essential for understanding drug distribution in preclinical toxicology studies.

-

Homogenization:

-

Accurately weigh approximately 100 mg of tissue.

-

Add 400 µL of cold Phosphate Buffered Saline (PBS) to create a 1:4 (w/v) homogenate.

-

Homogenize using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain. Keep samples on ice throughout.

-

-

Extraction:

-

Use 100 µL of the tissue homogenate in place of plasma in the Protein Precipitation protocol (Section 4.1.1).

-

Ensure to validate the method for the specific tissue type, as matrix effects can be significant.

-

Method Validation

The described analytical methods must be fully validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[13] Validation ensures that the method is reliable for its intended purpose.[13]

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria (based on EMA/FDA Guidelines)

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | Demonstrate that the method can differentiate the analytes from endogenous matrix components. | No significant interfering peaks at the retention time of the analytes in at least 6 unique blank matrix sources. |

| Calibration Curve | Establish the relationship between instrument response and analyte concentration. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Determine the closeness of measured values to the nominal concentration and the variability of repeated measurements. | At least 3 runs with QCs at 4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[2] |

| Recovery | Assess the efficiency of the extraction process. | Consistent and reproducible across the concentration range. Not required to be 100%, but variability should be low. |

| Matrix Effect | Evaluate the ion suppression or enhancement from matrix components. | IS-normalized matrix factor should be consistent across at least 6 lots of matrix. CV% ≤ 15%.[7] |

| Stability | Ensure analyte integrity during sample handling and storage. | Analyte concentration should be within ±15% of the baseline value under various conditions (freeze-thaw, bench-top, long-term storage). |

| Dilution Integrity | Verify that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted accurately. | Accuracy and precision of diluted samples must be within ±15%.[2] |

This table summarizes key requirements. For complete details, refer to the ICH M10 Bioanalytical Method Validation guideline.[14]

Conclusion

This application note provides a comprehensive and scientifically robust framework for the quantitative analysis of Ambrisentan and its major metabolites in key biological matrices. The detailed protocols for sample preparation and LC-MS/MS analysis, grounded in established scientific principles and regulatory guidelines, offer a reliable starting point for method development and validation. By accurately quantifying both the parent drug and its metabolites, researchers can gain a deeper understanding of Ambrisentan's pharmacokinetic profile, contributing to safer and more effective drug development and clinical use.

References

-

Nirogi, R., Kandikere, V., Komarneni, P., Aleti, R., Padala, N., & Kalaikadhiban, I. (2012). LC-ESI-MS/MS method for quantification of ambrisentan in plasma and application to rat pharmacokinetic study. Biomedical chromatography : BMC. Available at: [Link]

-

Yuan, D., Gu, Y., Chen, Y., et al. (2020). Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS. Xenobiotica. Available at: [Link]

-

Yokoyama, Y., Tomatsuri, M., et al. (2019). Simultaneous LC-MS analysis of plasma concentrations of sildenafil, tadalafil, bosentan, ambrisentan, and macitentan in patients with pulmonary arterial hypertension. Biomedical Chromatography. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ambrisentan. PubChem Compound Database. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

-

Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

-

Lukram, O., & Sharma, R. (2014). High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study. Biomedical chromatography : BMC. Available at: [Link]

-

Patel, D., et al. (2015). Bioanalytical method development and validation for estimation of Ambrisentan in rat plasma by solid phase extraction technique: Application to pharmacokinetic study. Journal of Bioanalysis & Biomedicine. Available at: [Link]

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

-

Wikipedia. (n.d.). Ambrisentan. Available at: [Link]

-

Apffel, A., Zhao, L., & Sartain, M. J. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites. Available at: [Link]

-

Ma, J., Shi, J., Le, H., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B. Available at: [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

Casserly, I. P., & Klinger, J. R. (2009). The chemical structure of ambrisentan. Therapeutics and Clinical Risk Management. Available at: [Link]

-

CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Available at: [Link]

-

Nishida, T., Kudo, K., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology. Available at: [Link]

-

LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]

-

Therapeutic Goods Administration (TGA). (2017). Attachment: Product Information: Ambrisentan. Available at: [Link]

-

Guspiel, A., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules. Available at: [Link]

Sources

- 1. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ambrisentan - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tga.gov.au [tga.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 10. clinichrom.com [clinichrom.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]

- 14. agilent.com [agilent.com]

Application Note: High-Resolution Mass Spectrometry for Ambrisentan Metabolite Profiling

<

Introduction